molecular formula C19H20N2O3 B300005 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B300005
M. Wt: 324.4 g/mol
InChI Key: HFUDKYABHVRJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have anticancer properties and is currently being investigated as a treatment for various types of cancer.

Mechanism of Action

2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide inhibits NAE, which is responsible for activating the NEDD8 protein. NEDD8 is involved in the regulation of various cellular processes, including cell cycle progression, DNA replication, and DNA repair. By inhibiting NAE, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide prevents the activation of NEDD8 and disrupts these cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for NAE, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is currently being investigated as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. Future research may focus on optimizing the dosing and administration of 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, as well as investigating its potential for combination therapy with other anticancer agents. Additionally, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide may have potential applications in other areas of medicine, such as neurodegenerative diseases and viral infections.

Synthesis Methods

The synthesis of 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves a multi-step process that begins with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-chloromethylbenzoic acid. This intermediate is then reacted with 3-(4-morpholinylcarbonyl)aniline to form the desired product, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.

Scientific Research Applications

2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of cell growth and division. By inhibiting NAE, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide can induce cell death in cancer cells and prevent tumor growth.

properties

Product Name

2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H20N2O3/c1-14-5-2-3-8-17(14)18(22)20-16-7-4-6-15(13-16)19(23)21-9-11-24-12-10-21/h2-8,13H,9-12H2,1H3,(H,20,22)

InChI Key

HFUDKYABHVRJAC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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